4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a synthetic organic compound frequently utilized as a key intermediate in the synthesis of various biologically active compounds. [, , ] Notably, it serves as a crucial precursor in the synthesis of crizotinib, a medication used in cancer treatment. [] This compound falls under the class of organoboron compounds, characterized by the presence of a carbon-boron bond.
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a complex organic compound known for its utility in synthetic organic chemistry. It belongs to the class of boronic acids and their derivatives, characterized by the presence of a boronic ester group and a pyrazolyl ring. This compound serves as a valuable intermediate in various organic synthesis processes and has applications in medicinal chemistry, particularly in the development of pharmaceuticals like crizotinib, an anti-cancer drug .
This compound is classified under boronic acid derivatives and is commonly utilized in research laboratories and industrial settings for its reactivity and ability to form covalent bonds with biological molecules. The structural complexity of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine makes it significant for synthesizing other bioactive molecules .
The synthesis of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves several key steps:
In industrial applications, continuous flow reactors and automated synthesis platforms are often employed to scale up production. This approach enhances consistency and efficiency while optimizing reaction conditions to minimize by-products and maximize yield .
The molecular formula for 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is with a molecular weight of approximately 377.29 g/mol. The compound features a unique structure that includes:
The compound's melting point ranges from 114 °C to 118 °C . It appears as a white to almost white powder or crystalline solid .
The reactivity of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is primarily attributed to its boronic acid functionality. This allows it to participate in various chemical reactions including:
The mechanism by which 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity. Additionally, the pyrazolyl ring can interact with specific receptors influencing various signaling pathways .
The compound exhibits characteristics typical of boronic esters:
Safety data indicates that it may cause skin irritation and serious eye irritation upon contact. Proper handling precautions are advised .
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is primarily used in scientific research for:
The most established route to 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine begins with tert-butyl 4-hydroxypiperidine-1-carboxylate as a commercially available starting material. This three-step sequence proceeds via activation of the hydroxyl group, nucleophilic substitution with 4-halopyrazole, and subsequent boronate ester installation. The initial step converts the hydroxyl moiety to a leaving group (typically mesylate or tosylate), followed by displacement with 4-iodo- or 4-bromo-1H-pyrazole under basic conditions (e.g., NaH in DMF at 0–25°C). The critical borylation step employs bis(pinacolato)diboron (B₂pin₂) or pinacol borane in the presence of Pd catalysts, achieving the boronic ester functionality [1] [4].
This route is characterized by its reliance on robust protection group chemistry. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen remains intact throughout the synthesis, providing steric and electronic protection during subsequent reactions. The final deprotection step (using HCl in dioxane or TFA) yields the target piperidine derivative as a hydrochloride salt, as confirmed by spectral data (¹H NMR, MS) and a reported overall yield of 49.9% [1] [8].
Table 1: Three-Step Synthesis from tert-Butyl 4-Hydroxypiperidine-1-carboxylate
Step | Reaction | Key Reagents/Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|---|
1 | Hydroxyl Activation | Methanesulfonyl chloride, Et₃N, 0°C | tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | >85 |
2 | Pyrazole Coupling | 4-Iodo-1H-pyrazole, NaH, DMF, 25°C | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 75–80 |
3 | Borylation & Deprotection | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C; HCl | 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride | 65–70 (Step 3) |
Pinacol borane (HBpin) and bis(pinacolato)diboron (B₂pin₂) are the predominant boron sources for installing the dioxaborolane moiety. B₂pin₂ is favored for Pd-catalyzed borylation of halogenated intermediates due to its air stability and commercial availability. The reaction proceeds efficiently with Pd catalysts (e.g., Pd(dppf)Cl₂) and acetate bases (KOAc) in anhydrous dioxane at 80–85°C. Functional group tolerance is a key advantage: The Boc group, pyrazole nitrogen, and aryl halides remain unaffected under these conditions [3] [7].
Notably, the Boc-protected piperidine exhibits exceptional stability during borylation, as evidenced by the absence of deprotection byproducts. This compatibility eliminates the need for orthogonal protecting groups and streamlines the synthesis. Alternative boronating agents like pinacolborane (HBpin) require stringent anhydrous conditions but offer cost advantages in large-scale operations [3] [9].
Optimal Suzuki-Miyaura coupling of halogenated precursors relies on Pd-based catalysts and carefully selected solvents. Pd(dppf)Cl₂ (1–5 mol%) in dioxane is widely employed due to its efficacy in facilitating C-B bond formation. Dioxane’s high boiling point and ability to solubilize organoboron intermediates make it ideal for reactions at 80–90°C. Acetate bases (KOAc) act as mild activators, preventing decomposition of sensitive organoborons [1] [5].
Table 2: Catalytic Systems for Borylation
Catalyst | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|---|
Pd(dppf)Cl₂ (3 mol%) | Dioxane | KOAc | 80 | 12 | 90 | High efficiency with aryl iodides |
Pd(OAc)₂ (5 mol%) | Toluene | K₂CO₃ | 100 | 24 | 75 | Cost-effective |
PdCl₂(PPh₃)₂ (5 mol%) | DMF | Et₃N | 100 | 18 | 70 | Solubility for polar substrates |
Microwave-assisted catalysis has emerged as an efficient alternative, reducing reaction times to <1 hour while maintaining yields >85%. This approach is particularly valuable for sterically hindered intermediates [5] [7].
The nucleophilic substitution forming the pyrazole-piperidine bond is a critical yield-determining step. Traditional SN₂ reactions using activated piperidine derivatives (e.g., mesylates) and pyrazole anions achieve 75–80% yields but require strict temperature control (0–5°C) to minimize dialkylation. Mitsunobu conditions (DIAD, PPh₃) offer a higher-yielding alternative (85–90%) for coupling unprotected 4-hydroxypiperidine with 4-borono-1H-pyrazole, though they increase phosphine oxide byproduct formation [1] [4].
Recent optimizations focus on solvent selection and base stoichiometry. Employing DMF as the solvent with 1.2 equivalents of NaH at 25°C suppresses overalkylation while ensuring complete conversion. For Boc-deprotected substrates, tetrabutylammonium iodide (TBAI) enhances nucleophilicity through phase-transfer catalysis, improving yields to 88% [4] [7] [8].
A complementary approach bypasses protected piperidines by utilizing halogenated building blocks. Brominated intermediates like 1-(1-acetylpiperidin-4-yl)-4-bromo-1H-pyrazole undergo direct borylation with B₂pin₂ under Pd catalysis. This route avoids Boc protection/deprotection sequences, reducing step count. The acetyl group serves as a readily removable protecting group (hydrolysis under mild base), yielding the target compound after boronate formation [5] [9].
Table 3: Halogenated Intermediate Routes
Starting Material | Borylation Conditions | Deprotection | Overall Yield (%) | Advantage |
---|---|---|---|---|
1-(1-Acetylpiperidin-4-yl)-4-bromo-1H-pyrazole | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C, 12h | K₂CO₃, MeOH, 25°C, 2h | 55 | Fewer steps; mild deprotection |
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | PdCl₂(PPh₃)₂, B₂pin₂, KOAc, toluene, 85°C, 18h | TFA, DCM, 0°C, 1h | 60 | Boc stability simplifies purification |
This pathway is particularly advantageous for synthesizing analogs like crizotinib impurities, where halogen handles enable late-stage diversification via cross-coupling [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1